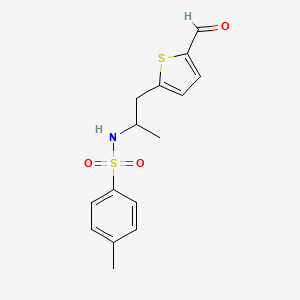

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-hydroxybenzylidene)thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

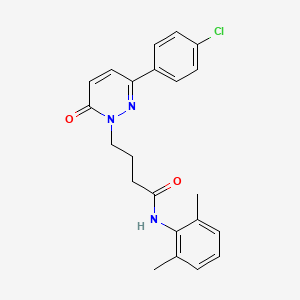

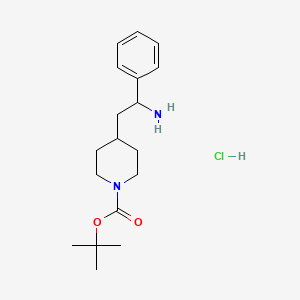

“(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-hydroxybenzylidene)thiazolidin-4-one” is a compound with the molecular formula C14H16N2O2S . It belongs to the class of organic compounds known as thiazolidinones, which are heterocyclic compounds containing a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms, and also containing a ketone group .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms. It also has an ethylimino group and a 4-hydroxybenzylidene group attached to the thiazolidinone ring .Scientific Research Applications

Spectroscopic Characterization and Molecular Docking

- A study by Djafri et al. (2020) focused on the spectroscopic characterization of a similar molecule, utilizing FT-IR, NMR spectroscopy, and DFT/TD-DFT calculations. The molecular inter-contacts were explored using Hirshfeld surfaces analysis, providing insights into the molecule's structure and interactions (Djafri et al., 2020).

Pharmacological Studies

- Research by Singh et al. (2013) investigated novel thiazolidinone derivatives for antidiabetic activity. However, their findings indicated that these compounds did not effectively lower blood glucose levels (Singh et al., 2013).

- Bourahla et al. (2021) synthesized new thiazolidin-4-ones and evaluated their activity against protein kinases. They identified certain compounds as potent inhibitors, suggesting potential for treating neurological or oncological disorders (Bourahla et al., 2021).

- A study by Wu et al. (2006) on 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs demonstrated their effectiveness in inducing apoptosis in cancer cells, highlighting their potential as anticancer agents (Wu et al., 2006).

Chemical Synthesis and Characterization

- Meng et al. (2012) described an eco-friendly method for preparing 2-iminothiazolidin-4-ones derivatives, highlighting their significance due to various biological activities. These compounds serve as intermediates for synthesizing biologically active compounds like rosiglatazone (Meng et al., 2012).

- Jin-chao (2009) conducted a study on the synthesis of novel thiazolidin-4-ones and their biological activity, including glycosidase inhibition and cytotoxicity against cancer cells (Jin-chao, 2009).

Structural Analysis

- Research by Benhalima et al. (2011) included the synthesis and X-ray diffraction analysis of a related compound, providing detailed insights into its molecular structure (Benhalima et al., 2011).

properties

IUPAC Name |

(5Z)-3-ethyl-2-ethylimino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-3-15-14-16(4-2)13(18)12(19-14)9-10-5-7-11(17)8-6-10/h5-9,17H,3-4H2,1-2H3/b12-9-,15-14? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDUIOZNARXAJM-IDKACCCPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(=CC2=CC=C(C=C2)O)S1)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN=C1N(C(=O)/C(=C/C2=CC=C(C=C2)O)/S1)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide](/img/structure/B2441265.png)

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B2441267.png)

![2-(2-Chlorophenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2441268.png)

![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2441269.png)

![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate](/img/structure/B2441270.png)

![4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2441273.png)